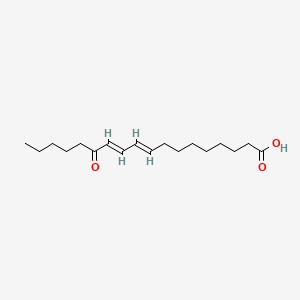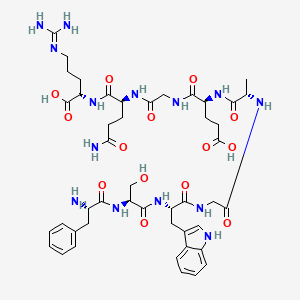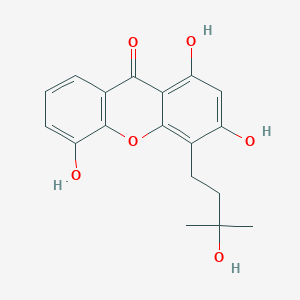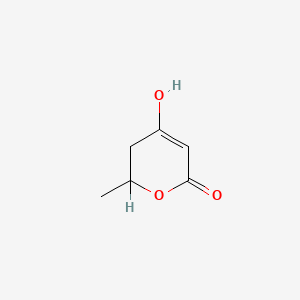
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
Vue d'ensemble
Description
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one, also known as (±)-Gerberin aglycone, is a chemical compound with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . This compound is a derivative of pyran and is characterized by its unique structure, which includes a hydroxyl group and a methyl group attached to the pyran ring.
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of spiro-γ/δ-dilactone and is involved in the preparation of insecticidal heterolignans .
Mode of Action
It’s known to be a reactant involved in the synthesis of spiroheterocycles with fused heterosystems . It also participates in the cyclization of aminoanilino lactones on diazotization .
Biochemical Pathways
The compound is involved in several biochemical pathways. It’s used in the synthesis of spiro-γ/δ-dilactone , the preparation of insecticidal heterolignans , and the cyclization of aminoanilino lactones on diazotization . These pathways lead to the production of various organic compounds, including heterocycles .
Result of Action
It’s known to be involved in the synthesis of various organic compounds, including heterocycles , which have shown a wide range of biological and pharmacological activities .
Action Environment
It’s known that the compound is stable under normal storage conditions (2-8°c) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. After the addition of acetic acid and further heating, the reaction mixture is diluted with water and extracted with ethyl acetate. The crude product is then purified using column chromatography and high vacuum distillation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: Similar in structure but lacks the dihydro functionality.
4-Methoxy-6-methyl-2H-pyran-2-one: Contains a methoxy group instead of a hydroxyl group.
4,6-Dimethyl-α-pyrone: Has an additional methyl group on the pyran ring.
Uniqueness
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydro structure allows for different reaction pathways compared to its fully unsaturated counterparts .
Propriétés
IUPAC Name |
4-hydroxy-2-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(7)3-6(8)9-4/h3-4,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRZJNTMDCHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954800 | |
| Record name | 6-Hydroxy-2-methyl-2,3-dihydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33177-29-6 | |
| Record name | 2H-Pyran-2-one, 5,6-dihydro-4-hydroxy-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033177296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-2-methyl-2,3-dihydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
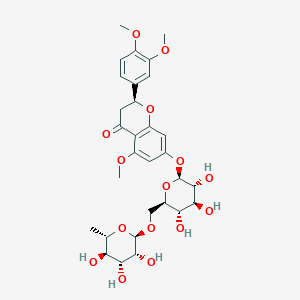
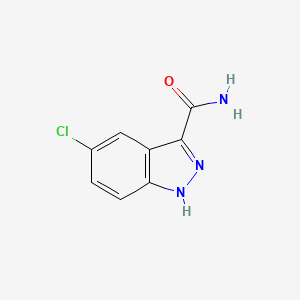
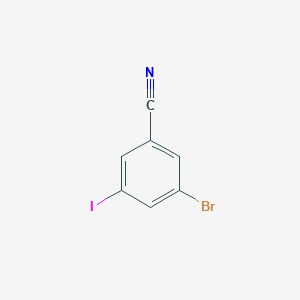
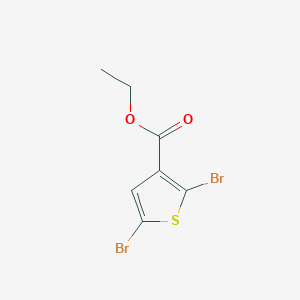
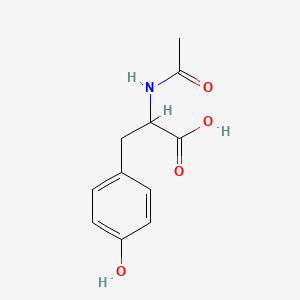
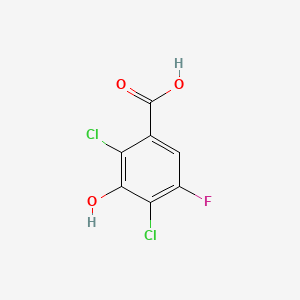
![1-[2-(Hydroxymethyl)phenyl]-4-piperidinol](/img/structure/B3028726.png)

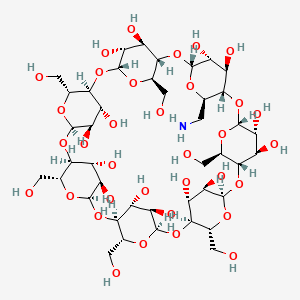
![2-Chloro-7-nitrobenzo[d]thiazole](/img/structure/B3028730.png)
